4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine
Description
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine is a heterocyclic compound with the molecular formula C14H16N4O and a molecular weight of 256.31 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with diethenyl groups and a morpholine ring. It is an off-white solid that is typically stored at temperatures between 0-8°C .
Properties
IUPAC Name |
4-[2,6-bis(ethenyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-3-11-9-12-14(17-5-7-19-8-6-17)15-13(4-2)16-18(12)10-11/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCMTFUPXHDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN2C(=C1)C(=NC(=N2)C=C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine involves multiple steps, starting with the formation of the pyrrolo[2,1-f][1,2,4]triazine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and triazine derivatives. The diethenyl groups are introduced via vinylation reactions, typically using reagents like vinyl bromide under palladium-catalyzed conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}piperidine
- **4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}pyrrolidine
Uniqueness
4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine is unique due to its combination of a pyrrolo[2,1-f][1,2,4]triazine core with diethenyl groups and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolo-triazine core linked to a morpholine moiety. This unique configuration may contribute to its biological properties. The compound's chemical formula is CHN, and it exhibits characteristics typical of nitrogen-containing heterocycles.
Biological Activity Overview
Research indicates that compounds with triazine and morpholine structures can exhibit various biological activities, including:
- Anticancer Activity : Triazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Some derivatives possess activity against bacterial and fungal strains.
- Anti-inflammatory Properties : Certain compounds in this class have been noted for their ability to modulate inflammatory responses.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : Similar compounds have been documented to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Cell Cycle Arrest : Studies suggest that triazine derivatives can cause G2/M phase arrest in cancer cells, preventing further cell division.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and proliferation.
Study 1: Anticancer Activity
A study conducted on a series of triazine derivatives showed that compounds with similar structures significantly inhibited the growth of various cancer cell lines (e.g., MGC-803 and PC-3). The most potent derivatives induced morphological changes consistent with apoptosis and reduced mitochondrial membrane potential .
Study 2: Antimicrobial Efficacy
Research on related pyrrolo-triazines indicated effectiveness against specific bacterial strains. The mechanism involved disruption of bacterial cell walls and interference with protein synthesis pathways.
Study 3: Anti-inflammatory Potential
In vitro studies demonstrated that certain derivatives could downregulate pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | 5.0 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 12.0 | Cell wall disruption |
| Anti-inflammatory | RAW 264.7 Macrophages | N/A | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
